4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one
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Overview
Description
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofurans and chromones. This compound is characterized by the presence of a benzofuran ring fused to a chromone structure, with specific substituents including a chlorine atom, a methyl group, and a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of o-hydroxyacetophenone with α-bromoketone in the presence of sodium carbonate and tetra-n-butylammonium iodide. The reaction mixture is refluxed in water, and the product is purified by column chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogenation and alkylation reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in various halogenated or alkylated products .
Scientific Research Applications
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
- 2-benzoyl-5-chloro-3-methyl-1-benzofuran
Uniqueness
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methoxy-2H-chromen-2-one is unique due to its specific combination of a benzofuran ring and a chromone structure, along with its distinct substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKIDBESGKANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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